2-(2-Chloro-4-nitrophenyl)furan
Description
2-(2-Chloro-4-nitrophenyl)furan is a heterocyclic compound featuring a furan ring linked to a substituted phenyl group. The phenyl substituents include a chlorine atom at the ortho (2nd) position and a nitro group at the para (4th) position. The furan ring, a five-membered aromatic oxygen heterocycle, is electron-rich, enabling interactions with biological targets or metal ions .
Properties
Molecular Formula |
C10H6ClNO3 |
|---|---|
Molecular Weight |
223.61g/mol |
IUPAC Name |
2-(2-chloro-4-nitrophenyl)furan |
InChI |
InChI=1S/C10H6ClNO3/c11-9-6-7(12(13)14)3-4-8(9)10-2-1-5-15-10/h1-6H |
InChI Key |
XTOCNTPPZLDXRT-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Canonical SMILES |
C1=COC(=C1)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
2-(2-Bromo-4-chloro-6-nitrophenyl)furan
Structural Differences :
- Substituents : Bromine replaces chlorine at the 2nd position, and an additional nitro group is present at the 6th position on the phenyl ring (vs. 4th in the target compound).
- Molecular Weight : Higher due to bromine (atomic weight ~80 vs. ~35 for chlorine) and the extra nitro group.
Other Substituted Phenyl Furans
lists furan derivatives with substituents like trimethylsilyl and acetoxyethyl groups. While structurally distinct, these highlight the diversity of furan-based compounds:
- Electronic Effects : Silyl groups (e.g., trimethylsilyl) are electron-donating, contrasting with the electron-withdrawing chloro/nitro groups in the target compound.
- Applications : Primarily used in organic synthesis (e.g., Diels-Alder reactions) rather than pharmaceuticals .
Data Tables
Table 1: Structural and Functional Comparison
| Compound | Substituents (Phenyl Positions) | Key Functional Groups | Applications |
|---|---|---|---|
| 2-(2-Chloro-4-nitrophenyl)furan | 2-Cl, 4-NO₂ | Chloro, Nitro | Pharma intermediates |
| 2-(2-Bromo-4-chloro-6-nitrophenyl)furan | 2-Br, 4-Cl, 6-NO₂ | Bromo, Chloro, Nitro | Pharma/fine chemicals |
| 3-(Trimethylsilyl)ethyl furan derivatives | Variable silyl/acetoxy groups | Silyl, Acetoxy | Organic synthesis |
Table 2: Analytical Methods for Key Compounds
| Compound | HPLC | GCMS | NMR | LCMS |
|---|---|---|---|---|
| 2-(2-Chloro-4-nitrophenyl)furan | Yes | Yes | Yes | Yes |
| 2-(2-Bromo-4-chloro-6-nitrophenyl)furan | Yes | Yes | Yes | Yes |
Research Findings
- Substituent Position Impact : Nitro groups at para positions (e.g., 4th in the target compound) enhance resonance stabilization compared to meta or ortho positions, affecting stability and reactivity .
- Synthetic Challenges : Bromo-substituted analogs require stringent reaction conditions to avoid polybromination, whereas chloro derivatives are more straightforward to synthesize .
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